REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][CH:12]=1)[C:6](=[N:8][OH:9])[NH2:7])#[N:2].[C:13](Cl)(=O)[C:14]1[CH:19]=[CH:18][CH:17]=[N:16][CH:15]=1>N1C=CC=CC=1>[N:16]1[CH:17]=[CH:18][CH:19]=[C:14]([C:13]2[O:9][N:8]=[C:6]([C:5]3[CH:4]=[C:3]([CH:12]=[CH:11][CH:10]=3)[C:1]#[N:2])[N:7]=2)[CH:15]=1
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Name
|
|
Quantity
|
0.322 g
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Type
|
reactant
|
Smiles
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C(#N)C=1C=C(C(N)=NO)C=CC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
|
0.141 g
|
Type
|
reactant
|
Smiles
|
C(C1=CN=CC=C1)(=O)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction mixture was heated
|
Type
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TEMPERATURE
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Details
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to reflux for 3 hours
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Duration
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3 h
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Type
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CUSTOM
|
Details
|
The cooled reaction mixture
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Type
|
CUSTOM
|
Details
|
was quenched with water (25 mL)
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solid was further purified with flash column chromatography (5% methanol/dichloromethane)
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C1=NC(=NO1)C=1C=C(C#N)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |